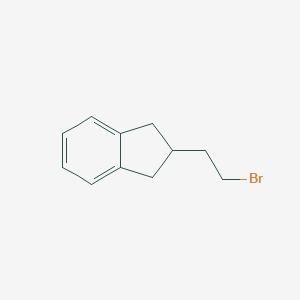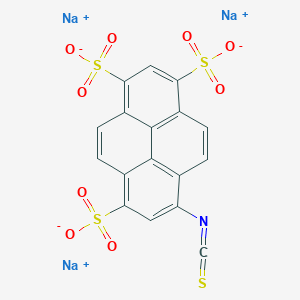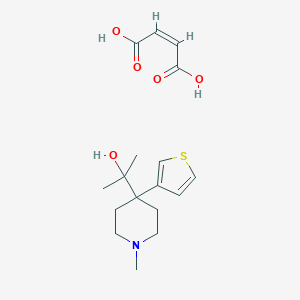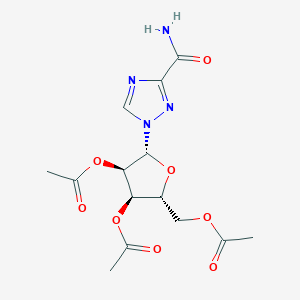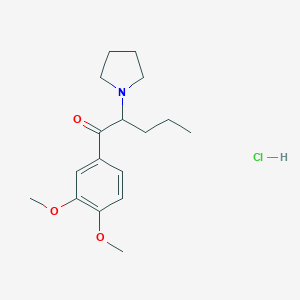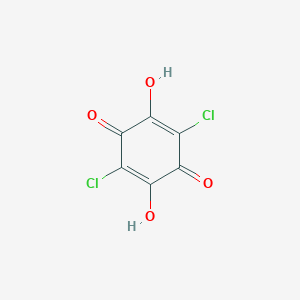
Chloranilic acid
Overview
Description
Chloranilic acid is a compound that has been studied for various applications, including its use as a charge transfer complex with other molecules, its role in forming supramolecular structures, and its utility in analytical chemistry. It is known for its ability to form colored crystals with calcium, indicating its potential as a histochemical reagent . Chloranilic acid also participates in hydrogen bonding and can act as a proton donor,
Scientific Research Applications
1. Application in Spectrophotometry
- Summary of Application: Chloranilic acid is used in spectrophotometry . It reacts with metal ions to form stable complexes .
2. Application in the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors
- Summary of Application: Chloranilic acid has been evaluated as a universal chromogenic reagent for developing a novel 96-microwell spectrophotometric assay for Tyrosine Kinase Inhibitors (TKIs) . TKIs are chemotherapeutic drugs used for the targeted therapy of various types of cancer .
- Methods of Application: The reaction resulted in an instantaneous formation of intensely purple colored products with TKIs . The reactions proceeded via the formation of charge-transfer complexes (CTCs) .
- Results or Outcomes: Under the optimized conditions, Beer’s law correlating the absorbances of the CTCs with the concentrations of TKIs were obeyed in the range of 10–500 µg/well with good correlation coefficients (0.9993–0.9998) . The proposed method was fully validated and successfully applied for the determination of all TKIs in their bulk forms and pharmaceutical formulations .
3. Application in the Development of a Novel 96-Microwell Spectrophotometric Assay for Lorlatinib
- Summary of Application: Chloranilic acid has been used to form a charge transfer complex (CTC) with Lorlatinib, a drug used as a first-line treatment of non-small cell lung cancer (NSCLC) .
- Methods of Application: The CTC was characterized by ultraviolet (UV)-visible spectrophotometry and computational calculations . The UV-visible spectrophotometry ascertained the formation of the CTC in methanol via formation of a new broad absorption band with maximum absorption peak (λmax) at 530 nm .
- Results or Outcomes: The molar absorptivity (ε) of the complex was 0.55 × 10 3 L mol −1 cm −1 and its band gap energy was 2.3465 eV . The stoichiometric ratio of Lorlatinib/Chloranilic acid was found to be 1:2 . The assay limits of detection and quantitation were 2.1 and 6.5 µg/well, respectively . The assay was validated, and all validation parameters were acceptable .
4. Application in the Preparation of Dimethylbipyridyl Complexes
- Summary of Application: Chloranilic acid is used as a reactant in the preparation of dimethylbipyridyl complexes .
5. Application in Charge-Transfer Reactions with Metoprolol Tartrate
- Summary of Application: Chloranilic acid is used in charge-transfer reactions with metoprolol tartrate . Metoprolol tartrate is a beta-blocker that is used to treat high blood pressure and other heart conditions.
6. Application in the Synthesis of Transition Metal Coordination Polymers
- Summary of Application: Chloranilic acid has been used in the synthesis of a series of eight novel complexes of first-row transition metals (M = Mn, Cr, Ni, Co) .
- Methods of Application: These complexes were prepared and characterized by single-crystal X-ray diffraction, IR spectroscopy, and polycrystalline X-band electron spin resonance (ESR) spectroscopy .
- Results or Outcomes: All studied complexes revealed distorted octahedral arrangements . Three coordination modes of the chloranilate ligand are observed: bidentate, bis (bidentate) and, a novel one, mono+bidentate bridging, which can easily be distinguished by IR spectra .
7. Application in the Preparation of (Nonylbenzimidazolylmethyl)benzene
- Summary of Application: Chloranilic acid is used as a reactant in the preparation of (nonylbenzimidazolylmethyl)benzene .
8. Application in the Synthesis of Zig-Zag Chains or Ladder-Like Chains
Safety And Hazards
Future Directions
The future demand for Chloranilic acid is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . A series of novel complexes of chloranilic acid with the first-row transition metals have been synthesized and characterized . The new chemistry of the hydrogen-bonded charge and proton transfer complex between electron-donor 2-methyl-8-quinolinol and electron-acceptor chloranilic acid has been studied .
properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPWILKGXFOXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058959 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Chloranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chloranilic acid | |
CAS RN |
87-88-7 | |
| Record name | Chloranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



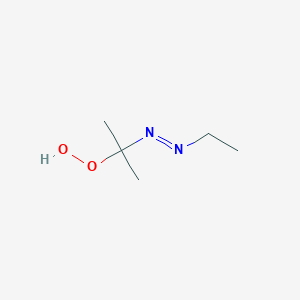
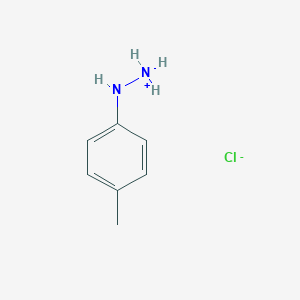
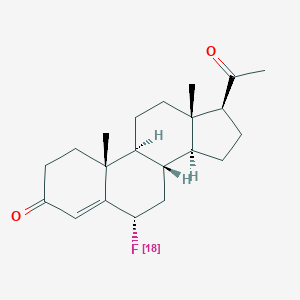
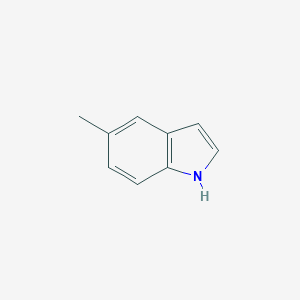
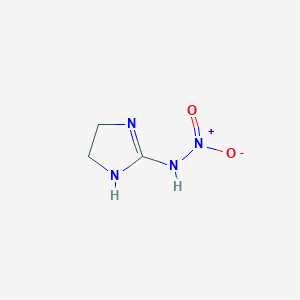

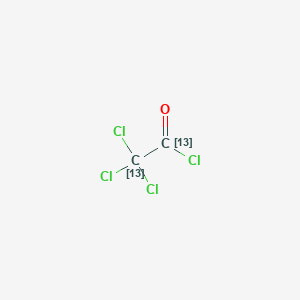
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

